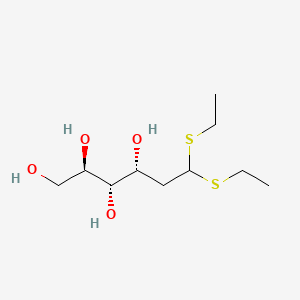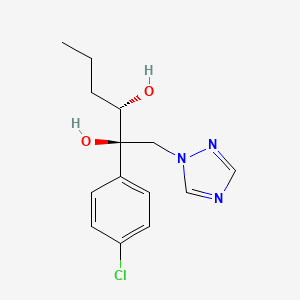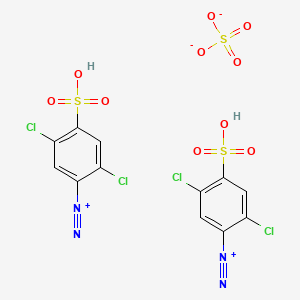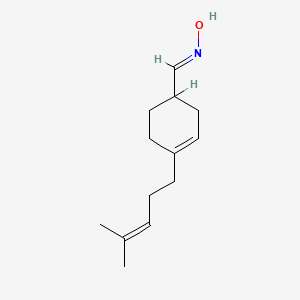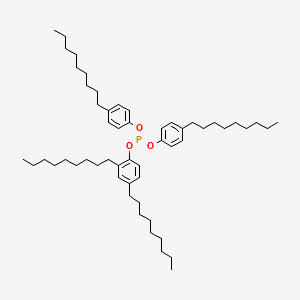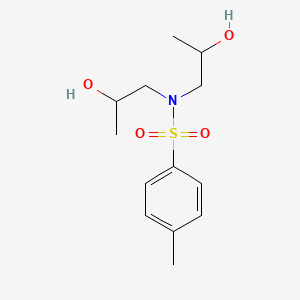
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide is a chemical compound known for its versatile applications in various scientific fields. It is characterized by the presence of two hydroxypropyl groups attached to a p-toluenesulphonamide core. This compound is often utilized in the synthesis of polymers, pharmaceuticals, and as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide typically involves the reaction of p-toluenesulphonamide with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The sulphonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulphonamides.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of epoxy resins and as a stabilizer in polymer formulations
Wirkmechanismus
The mechanism of action of N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide involves its interaction with specific molecular targets. The hydroxypropyl groups enhance its solubility and facilitate its binding to target molecules. The sulphonamide group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxypropyl)aniline: Similar structure but with an aniline core.
N,N-Bis(2-hydroxypropyl)nitrosamine: Contains a nitrosamine group, known for its carcinogenic properties.
N,N-Bis(2-hydroxypropyl)hexamethylenediammonium compounds: Used as corrosion inhibitors.
Uniqueness
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide is unique due to its combination of hydroxypropyl groups and a sulphonamide core, which imparts specific chemical properties such as solubility, reactivity, and stability. These properties make it suitable for a wide range of applications in different scientific fields.
Eigenschaften
CAS-Nummer |
83846-81-5 |
|---|---|
Molekularformel |
C13H21NO4S |
Molekulargewicht |
287.38 g/mol |
IUPAC-Name |
N,N-bis(2-hydroxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-10-4-6-13(7-5-10)19(17,18)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3 |
InChI-Schlüssel |
BQXVKQIHSJDIIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)O)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


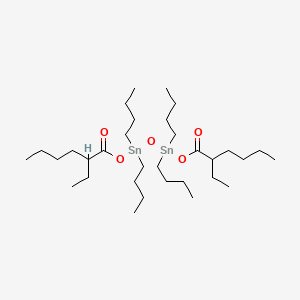
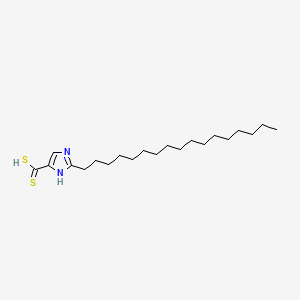
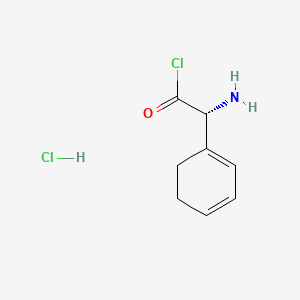
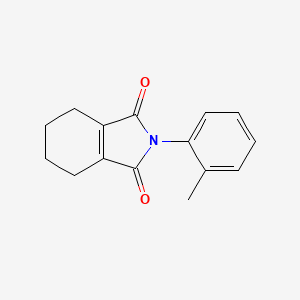
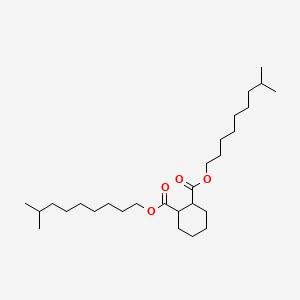
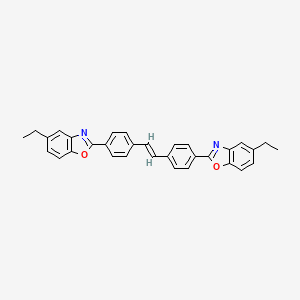

![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)
